molecular formula C8H7BrN2O B12286607 (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B12286607
M. Wt: 227.06 g/mol
InChI Key: WJQRROJWLMKEHS-UHFFFAOYSA-N
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Description

(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a hydroxymethyl group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which provides a solvent- and catalyst-free method, resulting in good to excellent yields . The reaction conditions are relatively mild, making it an efficient and environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: The major products include (8-Bromoimidazo[1,2-a]pyridin-6-yl)aldehyde and (8-Bromoimidazo[1,2-a]pyridin-6-yl)carboxylic acid.

    Reduction: The major product is (8-Hydroxyimidazo[1,2-a]pyridin-6-yl)methanol.

    Substitution: The major products depend on the nucleophile used, such as (8-Aminoimidazo[1,2-a]pyridin-6-yl)methanol or (8-Thioimidazo[1,2-a]pyridin-6-yl)methanol.

Scientific Research Applications

(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydroxymethyl groups.

    (8-Chloroimidazo[1,2-a]pyridin-6-yl)methanol: Similar structure with a chlorine atom instead of bromine.

    (8-Methylimidazo[1,2-a]pyridin-6-yl)methanol: Similar structure with a methyl group instead of bromine.

Uniqueness

(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, and the hydroxymethyl group, which enhances its solubility and reactivity. These functional groups make it a versatile compound for synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(8-bromoimidazo[1,2-a]pyridin-6-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2

InChI Key

WJQRROJWLMKEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)CO

Origin of Product

United States

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